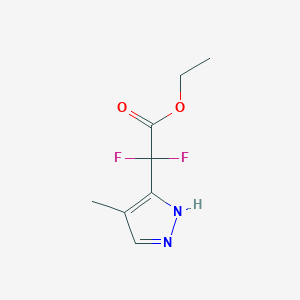
4-Chloro-2-ethyl-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the second position, and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the para position relative to the ethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-ethyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: Under specific conditions, the chlorine atom can be replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed:
Nitration: 4-Chloro-2-ethyl-1-methyl-2-nitrobenzene
Sulfonation: 4-Chloro-2-ethyl-1-methylbenzenesulfonic acid
Halogenation: 4-Chloro-2-ethyl-1-methyl-2,4-dichlorobenzene.
Applications De Recherche Scientifique
4-Chloro-2-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aromatic substitution reactions and their mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the leaving group (chlorine), forming a Meisenheimer complex, which then eliminates the leaving group to form the final product .
Comparaison Avec Des Composés Similaires
4-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.
2-Chloro-1-methylbenzene: Chlorine is at the ortho position, affecting its reactivity and steric properties.
4-Chloro-2-methyl-1-ethylbenzene: Similar structure but different substitution pattern, influencing its chemical behavior
Uniqueness: 4-Chloro-2-ethyl-1-methylbenzene is unique due to its specific substitution pattern, which affects its reactivity and steric properties. The presence of both ethyl and methyl groups, along with the chlorine atom, makes it a valuable intermediate in various synthetic pathways and industrial applications .
Propriétés
Numéro CAS |
89032-09-7 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-1-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
FWBCOFWYTCTDLO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)



![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)

![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)

